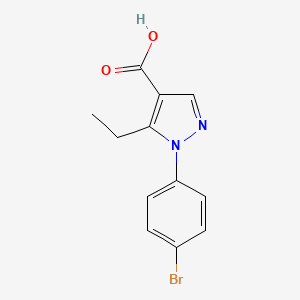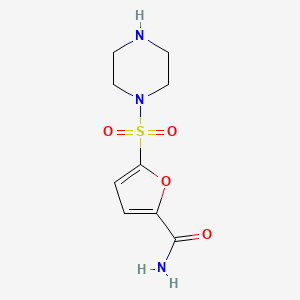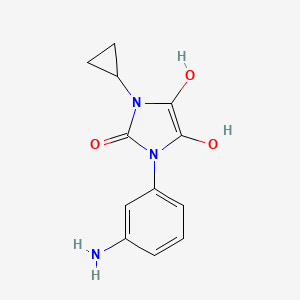
2-(4-Bromo-1H-indol-2-yl)acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-(4-Bromo-1H-indol-2-yl)acetic acid serves as a precursor in the synthesis of unique chemical structures. For instance, it has been used in a three-component, intramolecular Ugi reaction to create novel indoloketopiperazine derivatives. These derivatives are obtained through a one-pot process involving primary amines and alkyl isocyanides, yielding a series of substituted compounds in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012).
Auxin Activity and Molecular Structure
Research on indole derivatives like this compound extends to their biological activities, such as auxin activity, which is crucial in plant growth and development. Studies have explored the relationship between molecular structure and auxin activity, revealing insights into how modifications in the indole ring, such as halogenation, influence biological function. For example, the introduction of halogen atoms at specific positions on the indole ring can significantly enhance auxin activity compared to indoleacetic acid, with some derivatives showing up to 350% of the activity of indoleacetic acid (Porter & Thimann, 1965).
Organic Synthesis Methodologies
Compounds like this compound are instrumental in advancing organic synthesis methodologies. For instance, they are involved in intramolecular [4+2] cycloadditions leading to highly substituted indolines and indoles. Such reactions, facilitated by heating or the presence of Lewis acids, showcase the compound's versatility in synthesizing complex indole-based structures with potential pharmacological applications (Dunetz & Danheiser, 2005).
Development of Analytical Standards
In the field of analytical chemistry, derivatives of this compound, such as indole-3-acetic acid labeled with isotopes, have been developed as internal standards for mass spectral analysis. These standards are pivotal for quantifying endogenous levels of plant hormones like indole-3-acetic acid in biological samples, demonstrating the compound's utility beyond synthetic applications (Cohen, Baldi, & Slovin, 1986).
Catalysis and Green Chemistry
This compound and its derivatives play a role in catalysis and the development of green chemistry protocols. For example, they are used in palladium-catalyzed reactions for the synthesis of complex molecular frameworks, including indoles, through environmentally friendly and efficient processes. Such methodologies emphasize the importance of these compounds in advancing sustainable chemical synthesis practices (Sonyanaik et al., 2018).
Propriétés
IUPAC Name |
2-(4-bromo-1H-indol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-6(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYDZQFPYVDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)CC(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


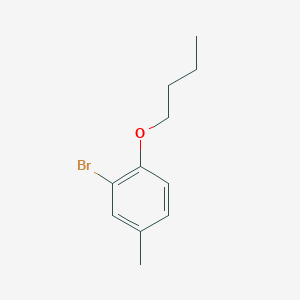
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
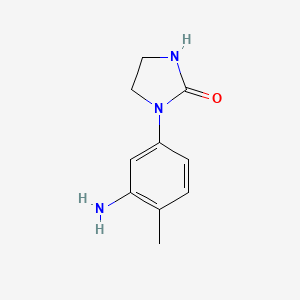
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
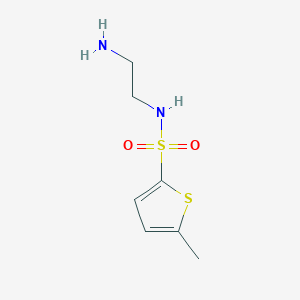
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
